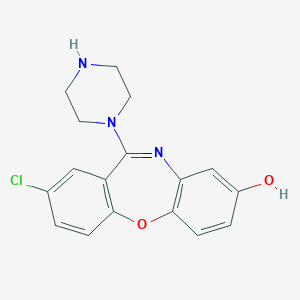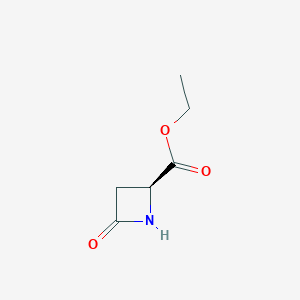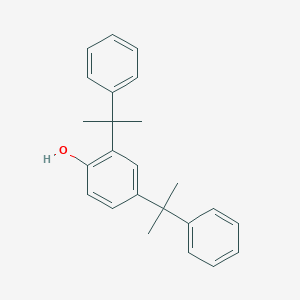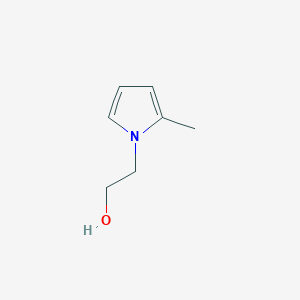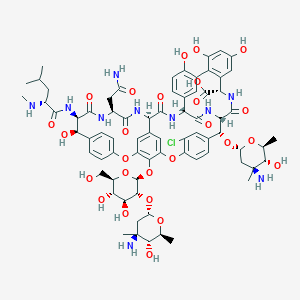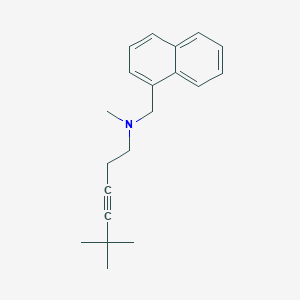
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine
Vue d'ensemble
Description
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine, commonly known as DMHMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHMN is a member of the naphthalenemethanamine family and has been studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of DMHMN is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMHMN has been shown to have potential as a monoamine oxidase inhibitor, which could be useful in the treatment of depression and other psychiatric disorders.
Effets Biochimiques Et Physiologiques
DMHMN has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In animal studies, DMHMN has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMHMN has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to its use, including its toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of DMHMN, including:
1. Further studies to understand its mechanism of action and potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential applications in materials science, including the synthesis of new organic semiconductors and polymers.
3. Exploration of its potential as a hole-transporting material for use in OLEDs.
4. Development of new synthetic routes for the production of DMHMN with improved yields and purity.
5. Investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, DMHMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential uses, but it has shown promise as a drug candidate, building block for materials synthesis, and hole-transporting material for OLEDs.
Applications De Recherche Scientifique
DMHMN has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMHMN has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DMHMN has been used as a building block for the synthesis of various materials, including organic semiconductors and polymers. In organic electronics, DMHMN has been shown to have potential as a hole-transporting material for use in organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
104147-39-9 |
|---|---|
Nom du produit |
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine |
Formule moléculaire |
C20H25N |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
N,5,5-trimethyl-N-(naphthalen-1-ylmethyl)hex-3-yn-1-amine |
InChI |
InChI=1S/C20H25N/c1-20(2,3)14-7-8-15-21(4)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13H,8,15-16H2,1-4H3 |
Clé InChI |
NIWNQRYVOLRIML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
104147-39-9 |
Synonymes |
N-(5,5-dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine N-DMHY-NMNH2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

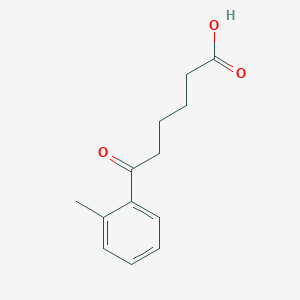
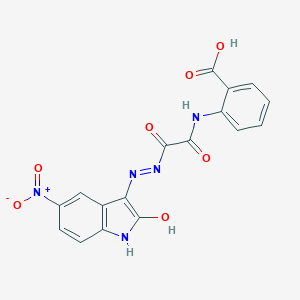
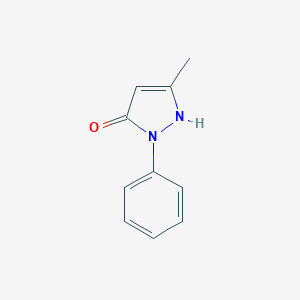
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
